molecular formula C17H25N5OS B2985987 N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-60-6

N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2985987
CAS RN: 877815-60-6
M. Wt: 347.48
InChI Key: OYODTOWVVWTDQU-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound. It contains a cyclohexyl group, a propyl group, a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and 1,2,4-triazole rings, the introduction of the propyl and cyclohexyl groups, and the coupling of these components with the sulfanyl group and the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings are heterocyclic compounds that contain nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Antiexudative Activity : A study by Chalenko et al. (2019) explored the synthesis of pyrolin derivatives related to N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. They focused on the antiexudative properties of these compounds, finding significant activity in some derivatives compared to the reference drug diclofenac sodium Chalenko, A. O. Sirova, I. Chekman, A. Demchenko.

  • Antimicrobial Screening : MahyavanshiJyotindra et al. (2011) synthesized derivatives of this compound and conducted antimicrobial screening. Their findings indicate potential antibacterial, antifungal, and anti-tuberculosis activities MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil.

Antitumor and Antiviral Properties

  • Antitumor Activity : Albratty et al. (2017) synthesized novel derivatives of this compound and investigated their antitumor activity. Some compounds showed promising inhibitory effects on various cell lines Albratty, K. El-Sharkawy, Shamsher Alam.

  • Antiviral and Virucidal Activity : Wujec et al. (2011) studied the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus. Their findings suggest the potential of these compounds in reducing viral replication Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz.

Synthesis and Characterization

Miscellaneous Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential applications, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its use in various fields .

properties

IUPAC Name

N-cyclohexyl-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-2-8-15-19-20-17(22(15)21-11-6-7-12-21)24-13-16(23)18-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYODTOWVVWTDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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